4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI)
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Overview
Description
4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI) is a chemical compound with the molecular formula C16H17NO2. It is known for its unique structure, which includes a benzodioxin ring fused with a methanamine group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI) typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanamine Group: This step often involves the use of methylamine or its derivatives in the presence of catalysts.
Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin-2-one: Shares the benzodioxin ring but lacks the methanamine and phenyl groups.
4H-1,3-Benzodioxin-2-propyl-: Similar structure with a propyl group instead of the methanamine and phenyl groups.
Uniqueness
4H-1,3-Benzodioxin-2-methanamine,N-methyl-4-phenyl-,cis-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-methyl-1-[(2R,4R)-4-phenyl-4H-1,3-benzodioxin-2-yl]methanamine |
InChI |
InChI=1S/C16H17NO2/c1-17-11-15-18-14-10-6-5-9-13(14)16(19-15)12-7-3-2-4-8-12/h2-10,15-17H,11H2,1H3/t15-,16+/m0/s1 |
InChI Key |
IBTKBAINBQMFQN-JKSUJKDBSA-N |
Isomeric SMILES |
CNC[C@@H]1O[C@@H](C2=CC=CC=C2O1)C3=CC=CC=C3 |
Canonical SMILES |
CNCC1OC(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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